4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 4-halobenzoic acids and derivatives. This compound is characterized by the presence of bromine atoms and hydroxyl groups on a benzene ring, making it a significant molecule in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 4-bromobenzohydrazide in a methanol solution. The reaction mixture is refluxed for 12 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby disrupting bacterial fatty acid synthesis . This inhibition can lead to the suppression of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of multiple bromine atoms and hydroxyl groups enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C14H9Br3N2O3 |
---|---|
Molecular Weight |
492.94 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Br3N2O3/c15-9-3-1-7(2-4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6+ |
InChI Key |
HKNUDJDAVYPTGD-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)Br |
Origin of Product |
United States |
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